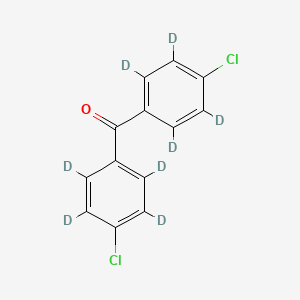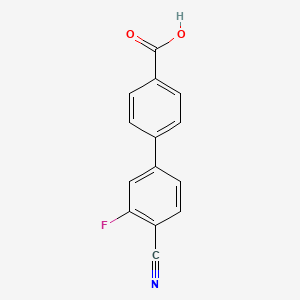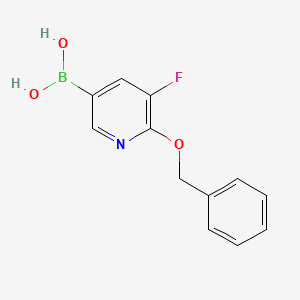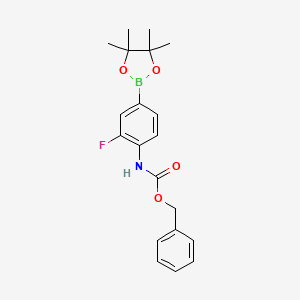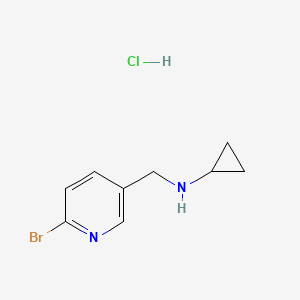
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to an amine group, which is further connected to a brominated pyridine ring
Wissenschaftliche Forschungsanwendungen
Chemistry
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structure may be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-bromopyridine-3-carboxaldehyde and cyclopropanamine.
Step 1: The 6-bromopyridine-3-carboxaldehyde is subjected to a reductive amination reaction with cyclopropanamine. This involves the use of a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.
Step 2: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wirkmechanismus
The mechanism by which N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and brominated pyridine moiety can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine
- N-((6-Fluoropyridin-3-yl)methyl)cyclopropanamine
- N-((6-Iodopyridin-3-yl)methyl)cyclopropanamine
Uniqueness
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s overall behavior in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEORDKZYQTMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
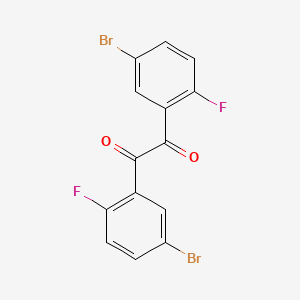
![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)
![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)

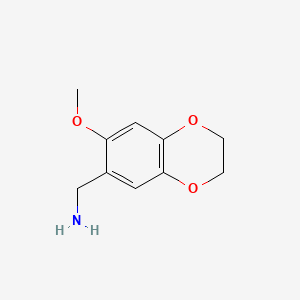
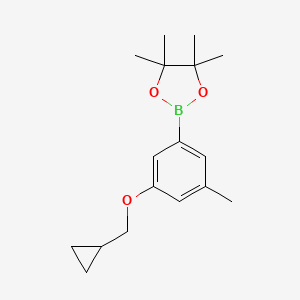
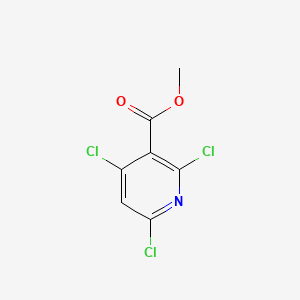
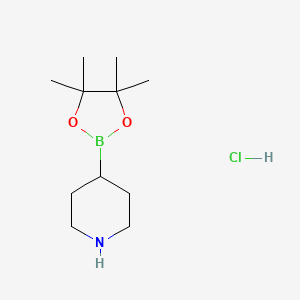
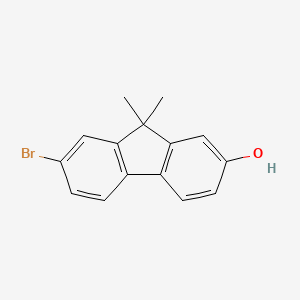
![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)
